molecular formula C12H14F3NO3 B1280340 Tert-butyl 4-(trifluoromethoxy)phenylcarbamate CAS No. 212696-37-2

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Cat. No. B1280340
M. Wt: 277.24 g/mol
InChI Key: SDHZUDDBCMQPPK-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

4-Trifluoromethoxyaniline (100 g, 0.58 mol), di-tert-butyl carbonate (127 g, 0.58 mol) and 1 N NaOH solution (250 mL) are dissolved in THF (200 mL) and stirred at room temperature for 12 hours. The reaction mixture is extracted with EtOAc (500 mL). The organic layer is washed with 1 N HCl (500 mL), brine (250 mL) and dried (MgSO4). The solvent is removed by rotary evaporator to give N-BOC-4-trifluoromethoxyaniline.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
127 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1.[C:13](=O)([O:19]C(C)(C)C)[O:14][C:15]([CH3:18])([CH3:17])[CH3:16].[OH-].[Na+]>C1COCC1>[C:13]([NH:8][C:7]1[CH:9]=[CH:10][C:4]([O:3][C:2]([F:11])([F:12])[F:1])=[CH:5][CH:6]=1)([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC(OC1=CC=C(N)C=C1)(F)F
Name
Quantity
127 g
Type
reactant
Smiles
C(OC(C)(C)C)(OC(C)(C)C)=O
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with EtOAc (500 mL)
WASH
Type
WASH
Details
The organic layer is washed with 1 N HCl (500 mL), brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent is removed by rotary evaporator

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NC1=CC=C(C=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.